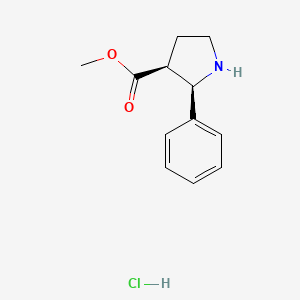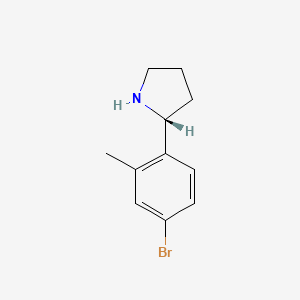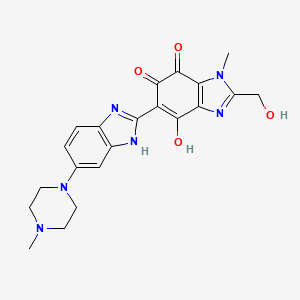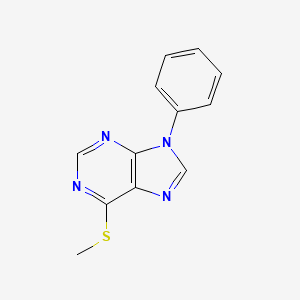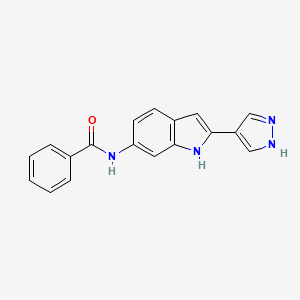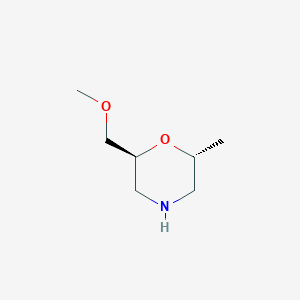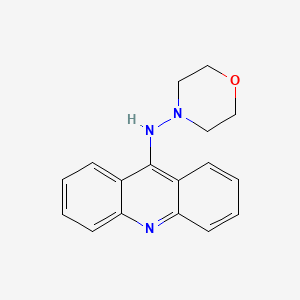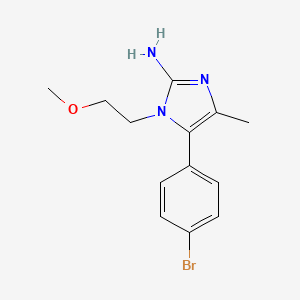
5-(4-Bromophenyl)-1-(2-methoxyethyl)-4-methyl-1H-imidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Bromophenyl)-1-(2-methoxyethyl)-4-methyl-1H-imidazol-2-amine is a synthetic organic compound that belongs to the imidazole class of compounds It features a bromophenyl group, a methoxyethyl group, and a methyl group attached to the imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-1-(2-methoxyethyl)-4-methyl-1H-imidazol-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction between a boronic acid derivative and a brominated aromatic compound.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be added through an alkylation reaction using an appropriate alkyl halide.
Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Bromophenyl)-1-(2-methoxyethyl)-4-methyl-1H-imidazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Applications De Recherche Scientifique
5-(4-Bromophenyl)-1-(2-methoxyethyl)-4-methyl-1H-imidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of 5-(4-Bromophenyl)-1-(2-methoxyethyl)-4-methyl-1H-imidazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity through hydrophobic interactions, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenyl-1-(2-methoxyethyl)-4-methyl-1H-imidazol-2-amine: Lacks the bromine atom, which may result in different reactivity and binding properties.
5-(4-Chlorophenyl)-1-(2-methoxyethyl)-4-methyl-1H-imidazol-2-amine: Contains a chlorine atom instead of bromine, potentially altering its chemical and biological properties.
5-(4-Fluorophenyl)-1-(2-methoxyethyl)-4-methyl-1H-imidazol-2-amine: Contains a fluorine atom, which can significantly affect its electronic properties and reactivity.
Uniqueness
The presence of the bromophenyl group in 5-(4-Bromophenyl)-1-(2-methoxyethyl)-4-methyl-1H-imidazol-2-amine imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for enhanced biological activity due to the bromine atom’s size and electronegativity.
Propriétés
Numéro CAS |
918801-79-3 |
|---|---|
Formule moléculaire |
C13H16BrN3O |
Poids moléculaire |
310.19 g/mol |
Nom IUPAC |
5-(4-bromophenyl)-1-(2-methoxyethyl)-4-methylimidazol-2-amine |
InChI |
InChI=1S/C13H16BrN3O/c1-9-12(10-3-5-11(14)6-4-10)17(7-8-18-2)13(15)16-9/h3-6H,7-8H2,1-2H3,(H2,15,16) |
Clé InChI |
XTCRNDZEXWKXJP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C(=N1)N)CCOC)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Ethylbicyclo[2.2.2]octan-1-ol](/img/structure/B12939839.png)

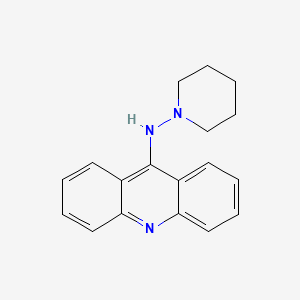
![((1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine](/img/structure/B12939869.png)

